AA-dUTP sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Incorporation into Nucleic Acids

AA-dUTP sodium salt can be enzymatically incorporated into newly synthesized DNA during in vitro transcription reactions by certain polymerases like T7 RNA polymerase []. This incorporation introduces an amine group (NH2) into the DNA molecule at specific locations.

Labeling and Detection

The amine group introduced by AA-dUTP sodium salt acts as a functional group for further modifications. This allows researchers to label the modified DNA or RNA with various probes for detection purposes. Common labeling strategies include:

- Fluorescent labeling: The amine group can be coupled to fluorescent dyes, enabling researchers to visualize the labeled nucleic acids using fluorescence microscopy or other techniques [].

- Biotinylation: Biotin, a small molecule with high affinity for streptavidin, can be attached to the amine group. This allows researchers to capture and purify the labeled nucleic acids using streptavidin-conjugated magnetic beads or other affinity matrices [].

- Hapten conjugation: Other haptens, such as digoxigenin or horseradish peroxidase (HRP), can also be conjugated to the amine group, enabling various detection methods like ELISA or immunohistochemistry [].

These labeling approaches facilitate diverse applications in molecular biology research, including:

- Gene expression analysis: Studying the expression levels of specific genes by detecting the corresponding labeled transcripts (mRNA) [].

- DNA/RNA sequencing: Labeling allows for efficient sequencing of modified or purified nucleic acids [].

- In situ hybridization: Visualizing the location of specific DNA or RNA sequences within cells or tissues [].

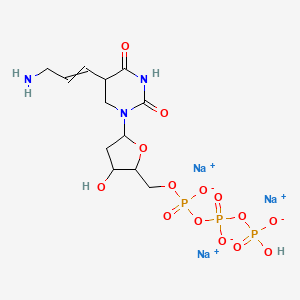

Aminoallyl deoxyuridine 5'-triphosphate sodium salt, commonly referred to as AA-dUTP sodium salt, is a modified nucleotide that plays a significant role in molecular biology and biochemistry. Its molecular formula is C₁₄H₁₈N₄NaO₁₂P, with a molecular weight of approximately 589.17 g/mol. This compound is characterized by the presence of an aminoallyl group, which allows for the incorporation of amine functionalities into nucleic acids. AA-dUTP sodium salt is soluble in water and is typically used in various biochemical applications, including DNA labeling and modification .

AA-dUTP's mechanism of action relies on its ability to be a substrate for enzymes involved in DNA synthesis and its subsequent use for labeling. During reverse transcription or PCR amplification, AA-dUTP competes with UTP for incorporation into the growing DNA strand. The enzymes cannot differentiate between the two molecules based on the core structure. Once incorporated, the amine group on AA-dUTP becomes a handle for attaching fluorescent dyes or other labels without affecting the integrity of the DNA molecule [, ]. This allows researchers to create fluorescently labeled probes for various applications like DNA microarrays, fluorescence in situ hybridization (FISH), and studying gene expression.

These methods allow for high yields and purity levels suitable for research applications .

The biological activity of AA-dUTP sodium salt primarily stems from its role as a substrate for DNA polymerases. When incorporated into DNA, it can enhance the properties of nucleic acids, such as stability and binding affinity. The resulting amine-modified nucleic acids can be utilized in various applications, including gene expression studies, diagnostics, and therapeutic interventions. Additionally, the unique properties of AA-dUTP allow for improved detection methods in molecular biology experiments .

AA-dUTP sodium salt has a wide range of applications in molecular biology:

- DNA Labeling: It is commonly used for labeling DNA with fluorescent tags or biotin for visualization and purification.

- Gene Expression Studies: Modified nucleotides can help study gene expression patterns through techniques like reverse transcription polymerase chain reaction (RT-PCR).

- Diagnostic Tools: Its use in diagnostic assays aids in detecting specific nucleic acid sequences related to various diseases.

- Therapeutic

Interaction studies involving AA-dUTP sodium salt focus on its incorporation into DNA and subsequent interactions with proteins and other molecules. The amino group allows for covalent bonding with various reagents, enhancing detection methods and improving the stability of modified nucleic acids. Research indicates that DNA containing AA-dUTP exhibits distinct binding properties with proteins involved in DNA repair and replication processes .

Several compounds share structural similarities with AA-dUTP sodium salt. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Deoxyuridine 5'-triphosphate | Base structure | Lacks aminoallyl modification |

| Uridine 5'-triphosphate | Base structure | Lacks deoxyribose; not suitable for DNA synthesis |

| Aminoallyl deoxycytidine 5'-triphosphate | Similar modification | Contains cytidine instead of uridine |

AA-dUTP sodium salt stands out due to its specific aminoallyl modification that allows for versatile applications in nucleic acid research and manipulation, distinguishing it from other nucleotide analogs .

Molecular Formula and Stereochemical Configuration

Aminoallyl-deoxyuridine triphosphate sodium salt possesses the empirical formula C₁₂H₂₀N₃O₁₄P₃ for the free acid form, with the sodium salt represented as C₁₂H₂₀N₃O₁₄P₃ · xNa⁺ [1] [2]. The compound is assigned Chemical Abstracts Service number 936327-10-5 and exhibits a molecular weight of 523.22 grams per mole for the free acid basis [1] [2]. When formulated as the sodium salt, the molecular weight increases to approximately 589.17 grams per mole, reflecting the presence of sodium counterions [7] [15].

Table 1: Molecular Formula and Basic Chemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | 5-(3-Aminoallyl)-2'-deoxyuridine 5'-triphosphate sodium salt | Multiple chemical suppliers |

| Molecular Formula (Free Acid) | C₁₂H₂₀N₃O₁₄P₃ | Multiple sources consistent |

| Molecular Formula (Sodium Salt) | C₁₂H₂₀N₃O₁₄P₃ · xNa⁺ | Multiple sources consistent |

| CAS Number | 936327-10-5 | Chemical databases |

| Molecular Weight (Free Acid) | 523.22 g/mol | Sigma-Aldrich, Carl Roth |

| Molecular Weight (Sodium Salt) | 589.17 g/mol (tri-sodium salt) | Thermo Fisher, AAT Bioquest |

The stereochemical configuration of aminoallyl-deoxyuridine triphosphate sodium salt is characterized by multiple chiral centers within the 2'-deoxy-β-D-ribofuranose sugar moiety [33]. The compound maintains the natural β-configuration at the anomeric carbon, ensuring compatibility with enzymatic incorporation systems [30] [33]. Nuclear magnetic resonance studies of related aminoallyl-modified deoxyuridines have demonstrated that these compounds preferentially adopt the anti-conformation around the glycosidic bond, with approximately 76% of molecules existing in this configuration [33]. The sugar ring predominantly exists in the southern conformation (2'-endo), with approximately 58% of molecules adopting this pucker [33].

The aminoallyl modification at the C5 position introduces additional stereochemical complexity through the presence of the alkenyl linker [33]. This modification exists in the E-configuration (trans), with the amino group positioned to minimize steric interactions with the nucleobase and sugar components [33] [27]. The cisoid orientation of the alkenyl group relative to the uracil ring has been confirmed through nuclear magnetic resonance analysis [33].

Sodium Counterion Interactions and Solubility Properties

The sodium counterions in aminoallyl-deoxyuridine triphosphate sodium salt play a crucial role in neutralizing the negative charges associated with the triphosphate moiety [9] [11]. The triphosphate chain carries multiple negative charges at physiological pH, requiring cationic species for charge balance and enhanced solubility [13] [16]. The variable sodium content, denoted as xNa⁺ in the molecular formula, reflects the fact that the exact number of sodium ions may vary depending on the degree of neutralization and preparation conditions [1] [2].

Solubility studies demonstrate that aminoallyl-deoxyuridine triphosphate sodium salt exhibits excellent water solubility, with commercial formulations available at concentrations ranging from 2 to 100 millimolar in aqueous solutions [9] [11] [13]. The compound also demonstrates solubility in dimethyl sulfoxide, expanding its utility in various experimental conditions [9]. Buffer compatibility has been established with Tris and TE (Tris-EDTA) buffer systems, with optimal stability observed at pH 7.0-7.5 [11] [14] [15].

Table 2: Sodium Counterion Interactions and Solubility Properties

| Property | Value | Concentration Range | Source |

|---|---|---|---|

| Water Solubility | Highly soluble in water | 2-100 mM aqueous solutions reported | GlpBio, AAT Bioquest |

| DMSO Solubility | Soluble in DMSO | Variable, solvent dependent | GlpBio chemical properties |

| Buffer Compatibility | Compatible with Tris, TE buffer systems | 4-50 mM in buffer systems | Multiple protocol sources |

| Sodium Counterion Role | Neutralizes phosphate negative charges, enhances solubility | Variable sodium content (xNa⁺) | Chemical principle analysis |

| Solution Stability | Stable at -20°C; limited stability at room temperature | Months at -80°C, weeks at -20°C | Multiple supplier storage recommendations |

The ionic strength of the solution significantly affects the solubility and stability of aminoallyl-deoxyuridine triphosphate sodium salt [12]. At physiological ionic strength (approximately 150 millimolar), the compound maintains enhanced solubility due to effective charge screening by the sodium counterions [12]. Temperature stability studies indicate that the compound remains stable when stored at -20°C to -80°C, but exhibits degradation at elevated temperatures [9] [11]. Storage recommendations consistently emphasize protection from light and minimization of freeze-thaw cycles to maintain compound integrity [9] [14].

Comparative Analysis with Native dTTP Structure

The structural comparison between aminoallyl-deoxyuridine triphosphate sodium salt and native deoxythymidine triphosphate reveals both similarities and critical differences that influence their biological and chemical properties [17] [19] [20]. Both compounds share identical 2'-deoxyribose sugar components and triphosphate chains, ensuring compatibility with the active sites of deoxyribonucleic acid polymerases [24] [26].

The primary structural difference lies in the nucleobase modification at the C5 position [24] [26]. Native deoxythymidine triphosphate contains a methyl group at C5, resulting in the thymine base, while aminoallyl-deoxyuridine triphosphate features a 5-(3-aminoallyl) substituent attached to the uracil base [19] [20]. This modification increases the molecular weight by 41.05 grams per mole and introduces additional hydrogen bonding capabilities through the terminal amino group [1] [19].

Table 3: Comparative Structural Analysis - AA-dUTP vs Native dTTP

| Structural Feature | AA-dUTP Sodium Salt | Native dTTP | Key Differences |

|---|---|---|---|

| Nucleobase | Uracil with aminoallyl group at C5 | Thymine (5-methyluracil) | Amino functionality vs methyl group |

| C5 Position Modification | 5-(3-aminoallyl) modification | Methyl group at C5 | Larger, polar substitution vs small hydrophobic |

| Sugar Component | 2'-deoxyribose (same as dTTP) | 2'-deoxyribose (identical) | No difference |

| Phosphate Chain | Triphosphate chain (same as dTTP) | Triphosphate chain (identical) | No difference |

| Molecular Weight | 523.22 g/mol (free acid) | 482.17 g/mol | +41.05 g/mol increase |

| Charge Distribution | Additional positive charge from amino group | Standard nucleotide charge pattern | Additional positive charge potential |

| Hydrogen Bonding | Additional H-bond donor capability | Standard hydrogen bonding pattern | Enhanced H-bonding capacity |

Steric hindrance analysis reveals that the aminoallyl modification at C5 introduces significantly increased bulk compared to the methyl group in native deoxythymidine triphosphate [24] [26]. This increased steric demand can affect polymerase recognition and incorporation efficiency, requiring adaptation by the enzymatic machinery [24] [27] [29]. Despite these modifications, aminoallyl-deoxyuridine triphosphate maintains the ability to form Watson-Crick base pairs with adenine, though the geometry may be slightly altered due to the bulkier C5 substituent [24] [27].

Charge distribution patterns differ between the two compounds due to the ionizable amino group in aminoallyl-deoxyuridine triphosphate [33]. Nuclear magnetic resonance-derived pKa measurements for related aminoallyl-modified deoxyuridines indicate a pKa value of approximately 9.69, suggesting that a significant fraction of the amino groups remain protonated at physiological pH [33]. This additional positive charge potential can influence interactions with polymerases and other nucleic acid-binding proteins [24] [26].

Chemical Synthesis Pathways for Aminoallyl Modification

Aminoallyl deoxyuridine triphosphate sodium salt represents a significant advancement in nucleotide modification chemistry, with multiple established synthetic routes providing access to this valuable compound. The most prominent and efficient synthetic pathway involves palladium-catalyzed cross-coupling reactions, specifically utilizing the Heck coupling methodology [1] [2].

Palladium-Catalyzed Heck Coupling Approach

The palladium-catalyzed synthesis of aminoallyl deoxyuridine triphosphate represents the most reliable and efficient chemical method for producing this modified nucleotide [1]. This synthetic strategy involves regioselective iodination of nucleoside triphosphate using N-iodosuccinimide, followed by palladium-catalyzed Heck coupling with allylamine to provide the corresponding (E)-5-aminoallyl-uridine-5'-O-triphosphate in good yields [1].

The reaction mechanism proceeds through initial formation of a 5-iodo-deoxyuridine triphosphate intermediate via electrophilic iodination. N-iodosuccinimide serves as the primary iodinating agent, providing mild reaction conditions that preserve the sensitive triphosphate moiety [1] [3]. The iodination step typically occurs at room temperature in dimethylformamide or acetonitrile solvents, achieving yields of 60-80% while maintaining the integrity of the nucleotide structure [4].

Following iodination, the palladium-catalyzed Heck coupling introduces the aminoallyl functionality through a stereoselective process. The reaction employs palladium(0) catalysts, typically palladium acetate with appropriate phosphine ligands, in the presence of a suitable base such as triethylamine or potassium carbonate [5] [6]. Reaction temperatures of 90-100°C in organic solvents facilitate optimal coupling efficiency, producing yields ranging from 70-85% [1].

N-Iodosuccinimide-Mediated Synthesis

N-iodosuccinimide represents a critical reagent in aminoallyl nucleotide synthesis, functioning both as an iodinating agent and as a precatalyst for subsequent transformations [4] [7]. The compound demonstrates exceptional utility in nucleotide modification due to its mild oxidizing properties and compatibility with phosphate-containing substrates [4].

Under optimized conditions, N-iodosuccinimide-mediated iodination of deoxyuridine triphosphate proceeds via electrophilic aromatic substitution at the C-5 position of the pyrimidine ring [3]. The reaction occurs preferentially at this position due to electronic activation by the adjacent nitrogen atom and the absence of steric hindrance [4]. Temperature control remains critical, with reactions conducted at 0-25°C to prevent decomposition of the triphosphate moiety [8].

Alternative Chemical Pathways

Traditional nucleotide synthesis approaches involve stepwise assembly from nucleoside precursors through phosphorylation reactions [9]. These methods require extensive protection and deprotection sequences, making them less attractive for large-scale synthesis [10]. However, they provide complete structural control and remain valuable for specialized applications requiring specific isotopic labeling or unusual modifications [9].

Direct chemical coupling of preformed aminoallyl groups to nucleotide precursors represents another viable synthetic approach [11]. This methodology involves activation of carboxylic acid derivatives through N-hydroxysuccinimide ester formation, followed by coupling with amino-functionalized nucleotides [12]. While yields are typically high (85-95%), the multi-step nature of this approach limits its practical application [11].

Enzymatic Incorporation Methods

Although not strictly chemical synthesis, enzymatic incorporation represents an important complementary approach to aminoallyl nucleotide production [13] [14]. DNA polymerases readily incorporate aminoallyl deoxyuridine triphosphate during polymerase chain reaction, reverse transcription, and nick translation reactions [15] [16]. Incorporation efficiencies typically exceed 80-95%, making this approach highly attractive for applications requiring modified DNA products [13].

The enzymatic approach offers significant advantages in terms of biological compatibility and mild reaction conditions [15]. Reactions proceed at physiological temperatures (37-42°C) in aqueous buffers, eliminating concerns about nucleotide stability under harsh chemical conditions [14]. However, the requirement for specific enzymes and the inability to produce the nucleotide directly limit the scalability of this approach [8].

Purification Methods for Aminoallyl Deoxyuridine Triphosphate Sodium Salt

Purification of aminoallyl deoxyuridine triphosphate sodium salt requires specialized techniques capable of resolving closely related nucleotide species while maintaining the integrity of the sensitive triphosphate moiety. High-performance liquid chromatography represents the primary purification method, with reversed-phase and ion-exchange modes providing complementary separation mechanisms [17] [18].

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase high-performance liquid chromatography serves as the gold standard for nucleotide purification, offering exceptional resolution and scalability [17] [19]. The method employs octadecyl-silica (C18) stationary phases with varying pore sizes to accommodate nucleotides of different chain lengths [17]. For aminoallyl deoxyuridine triphosphate, columns with pore sizes of 9-12 nanometers provide optimal resolution and capacity [17].

Mobile phase composition critically influences separation efficiency and product recovery. Acetonitrile-water gradients with ion-pairing reagents such as triethylammonium acetate enable effective retention and resolution of nucleotide species [19] [12]. Buffer concentrations of 25 millimolar triethylammonium acetate (pH 7.0) with acetonitrile gradients from 5-50% over 30-60 minutes provide baseline separation of aminoallyl deoxyuridine triphosphate from related impurities [12].

Detection employs ultraviolet absorption at 260 nanometers and 280 nanometers, taking advantage of the characteristic absorption profile of the modified nucleotide [18] [12]. The aminoallyl modification introduces additional chromophoric character, enabling detection at lower wavelengths and improving sensitivity [12]. Purity levels of 95-99% are routinely achievable with appropriate gradient optimization and column selection [17].

Ion-Exchange Chromatography

Ion-exchange chromatography provides an alternative purification approach particularly suited for large-scale applications [20]. Strong anion-exchange resins effectively retain nucleotide triphosphates through electrostatic interactions with the negatively charged phosphate groups [20]. The method offers superior capacity compared to reversed-phase techniques and enables processing of larger sample volumes [18].

Gradient elution employing phosphate or chloride buffers facilitates selective elution of aminoallyl deoxyuridine triphosphate [20]. Salt gradients from 0.1-1.0 molar sodium chloride in 10 millimolar Tris buffer (pH 8.0) provide effective separation while maintaining nucleotide stability [21]. Resolution capabilities extend to single-nucleotide differences, enabling separation of closely related synthetic intermediates [18].

Recovery rates typically range from 80-90% with this method, slightly lower than reversed-phase techniques due to irreversible binding of some nucleotide species [20]. However, the method's scalability and cost-effectiveness make it attractive for preparative applications requiring large quantities of purified product [21].

Solid-Phase Extraction Methods

Solid-phase extraction represents a rapid and cost-effective approach for preliminary purification and sample preparation [22] [23]. Commercial kits such as QIAquick PCR purification columns provide standardized protocols optimized for nucleotide recovery [22]. These methods employ silica-based sorbents with appropriate buffer systems to selectively retain nucleotides while removing contaminants [23].

The QIAquick system utilizes proprietary binding and wash buffers (PB and PE) that provide effective removal of unincorporated nucleotides, salts, and protein contaminants [22]. Elution with low-salt buffers or water yields purified aminoallyl deoxyuridine triphosphate suitable for downstream applications [22]. While purity levels (85-95%) are generally lower than high-performance liquid chromatography methods, the rapid processing time and minimal equipment requirements make this approach valuable for routine applications [23].

Ethanol Precipitation

Ethanol precipitation represents the simplest and most economical purification method for nucleotides, particularly useful for large-scale processing [22]. The method exploits the differential solubility of nucleotides and contaminants in ethanol-water mixtures [22]. Addition of 70% ethanol in the presence of sodium acetate selectively precipitates nucleotide species while leaving smaller contaminants in solution [22].

The precipitation process involves mixing the crude nucleotide solution with 3 volumes of absolute ethanol and 0.1 volumes of 3 molar sodium acetate (pH 5.2) [22]. Incubation at -70°C for 60 minutes or overnight ensures complete precipitation, followed by centrifugation at 12,000 g for 30 minutes at 4°C [22]. Recovery rates of 90-95% are achievable with proper technique, though purity levels typically range from 80-90% [22].

Membrane-Based Concentration

Membrane-based concentration using molecular weight cutoff filters provides an effective method for sample preparation and preliminary purification [22]. Microcon concentrators with appropriate molecular weight cutoffs (typically 3,000-10,000 daltons) retain nucleotides while removing smaller contaminants [22]. The method proves particularly valuable for removing excess reagents, salts, and small molecule impurities [24].

Concentration involves repeated dilution and concentration cycles with water or appropriate buffer systems [22]. Typically, three wash cycles with 450 microliters of water effectively remove contaminants while concentrating the nucleotide product [22]. Recovery rates of 75-90% depend on the specific membrane characteristics and washing protocol employed [22].

Lyophilization Protocols and Stability Optimization

Lyophilization represents the preferred method for long-term storage and distribution of aminoallyl deoxyuridine triphosphate sodium salt, providing enhanced stability while maintaining biological activity [25] [26]. The freeze-drying process requires careful optimization of multiple parameters to ensure product integrity and optimal reconstitution properties [27] [28].

Freezing Stage Optimization

The freezing stage represents the most critical phase of lyophilization, establishing the foundation for subsequent drying processes [27]. Controlled nucleation temperature dramatically impacts the final product characteristics, including dry layer resistance and reconstitution properties [27]. For aminoallyl deoxyuridine triphosphate, optimal freezing protocols involve pre-cooling to -20°C followed by controlled cooling to -50°C at rates of 0.45°C per minute [29].

Ice crystal formation during freezing determines the sublimation interface properties during primary drying [27]. Rapid freezing produces smaller ice crystals with higher surface area, facilitating more efficient sublimation but potentially increasing product stress [28]. Conversely, slower freezing rates generate larger ice crystals with improved sublimation characteristics but may compromise product stability [27].

Annealing steps, conducted at temperatures 10-20°C above the glass transition temperature, can improve ice crystal structure and enhance primary drying efficiency [28]. For nucleotide formulations, annealing at -10 to -20°C for 2-4 hours optimizes ice crystal size while maintaining product integrity [28]. However, annealing may not be necessary for all formulations and should be evaluated on a case-by-case basis [29].

Primary Drying Conditions

Primary drying represents the longest phase of lyophilization, requiring careful balance between drying efficiency and product stability [27] [28]. Shelf temperatures of -30 to -10°C under reduced pressure (3-180 Pa) facilitate controlled sublimation of ice crystals [29]. For aminoallyl deoxyuridine triphosphate, temperatures of -30°C at 3 Pa for 30 hours provide optimal results [29].

Sublimation interface monitoring through product temperature measurement ensures complete primary drying before proceeding to secondary drying [27]. The convergence of Pirani gauge and capacitance manometer readings indicates nearly complete water removal [25]. Premature advancement to secondary drying can result in product collapse and poor reconstitution characteristics [27].

Mass transfer limitations may require extended primary drying times for larger batch sizes or higher product concentrations [27]. Scale-up from laboratory to production scales often necessitates proportional increases in drying time to maintain product quality [29]. Typical primary drying durations range from 20-30 hours depending on product load and vial size [25].

Secondary Drying Parameters

Secondary drying removes residual bound water through desorption mechanisms, requiring elevated temperatures while maintaining reduced pressure [28]. Temperatures of 25-40°C at pressures of 3-120 Pa for 4-6 hours effectively reduce residual moisture to acceptable levels (<3%) [25] [29]. The temperature selection must balance drying efficiency with product stability considerations [28].

Product temperature monitoring during secondary drying ensures that critical degradation temperatures are not exceeded [28]. For nucleotide formulations, product temperatures should remain below 30°C to prevent thermal degradation of the phosphate bonds [30]. Extended secondary drying times may be required for formulations with high excipient content or strong water-binding characteristics [25].

Residual moisture determination through Karl Fischer titration or thermogravimetric analysis confirms successful completion of the drying process [28]. Target moisture levels of 1-3% ensure optimal stability while maintaining rapid reconstitution properties [25]. Higher moisture levels may compromise long-term stability, while over-drying can impair reconstitution characteristics [29].

Excipient Selection and Formulation

Appropriate excipient selection critically influences both lyophilization success and product stability [25] [29]. Tris buffer systems at concentrations of 5-10 millimolar provide effective pH buffering while maintaining compatibility with nucleotide structures [25] [29]. Higher buffer concentrations may interfere with lyophilization or reconstitution properties [25].

Cryoprotectant selection between sucrose and trehalose significantly impacts product characteristics [25]. Sucrose at concentrations of 10-20% (w/v) provides effective protection during freezing and drying while maintaining low glass transition temperatures [25] [29]. Trehalose offers superior protective properties but may require higher concentrations and extended drying times [29].

Maltose represents an alternative cryoprotectant with excellent protective properties and superior reconstitution characteristics [25]. Concentrations of 20% (w/v) maltose provide optimal protection while maintaining acceptable processing parameters [25]. The choice between cryoprotectants should consider specific application requirements and processing constraints [29].

Storage Conditions and Stability

Lyophilized aminoallyl deoxyuridine triphosphate sodium salt demonstrates exceptional stability under appropriate storage conditions [31] [26]. Storage at -20°C maintains full biological activity for extended periods, while storage at 4°C provides acceptable stability for at least 12 months [29]. Room temperature storage significantly reduces stability and should be avoided for long-term applications [25].

Container selection influences long-term stability through moisture protection and gas barrier properties [32]. Glass vials with appropriate rubber stoppers provide optimal protection when combined with desiccant sachets [33]. Moisture ingress represents the primary degradation pathway, making hermetic sealing essential for stability maintenance [32].

Reconstitution protocols should specify appropriate volumes and conditions to ensure consistent product performance [29]. Reconstitution with sterile water or appropriate buffer systems restores the original solution properties within minutes [29]. Extended reconstitution times may indicate suboptimal lyophilization conditions or storage degradation [25].